3,6-Dimethylchromone
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Overview
Description
3,6-Dimethylchromone is an organic compound with the chemical formula C11H10O2. It belongs to the chromone family, which is characterized by a benzopyranone structure. This compound is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dimethylchromone can be synthesized through several methods. One common approach involves the cyclization of 2-hydroxyacetophenone derivatives with appropriate reagents. For example, the Vilsmeier-Haack reaction can be employed to synthesize 3-formylchromones from 2-hydroxyacetophenones, dimethylformamide (DMF), and phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethylchromone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products.
Reduction: Reduction reactions can modify the chromone structure, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can introduce different functional groups into the chromone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
3,6-Dimethylchromone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dimethylchromone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the growth of certain microorganisms by interfering with their metabolic processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylchromone
- 6-Methylchromone
- 3,5-Dimethylchromone
Comparison
3,6-Dimethylchromone is unique due to its specific substitution pattern on the chromone ring. This unique structure can lead to different biological activities and chemical reactivity compared to other similar compounds. For example, the presence of methyl groups at positions 3 and 6 can influence the compound’s ability to interact with biological targets and undergo specific chemical reactions .
Properties
IUPAC Name |
3,6-dimethylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-3-4-10-9(5-7)11(12)8(2)6-13-10/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWMARIMEBTYMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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